2-Ethyl-1-methyl-3,5-dinitro-1h-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3484-17-1 |
|---|---|
Molecular Formula |
C11H11N3O4 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
2-ethyl-1-methyl-3,5-dinitroindole |
InChI |
InChI=1S/C11H11N3O4/c1-3-9-11(14(17)18)8-6-7(13(15)16)4-5-10(8)12(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
GIBAWVVBJMJZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 1 Methyl 3,5 Dinitro 1h Indole and Dinitroindole Derivatives
Reactivity of Nitroaromatic Systems within the Indole (B1671886) Framework
The presence of nitro groups, which are potent electron-withdrawing moieties, fundamentally reshapes the electronic landscape of the indole ring system. This alteration in electron density is a key determinant of the molecule's reactivity, particularly its susceptibility to nucleophilic attack. While indoles are characteristically electron-rich and readily undergo electrophilic substitution, the introduction of nitro groups diminishes this nucleophilicity and enhances its electrophilic character. nih.gov
The two nitro groups in dinitroindoles, such as 2-Ethyl-1-methyl-3,5-dinitro-1H-indole, exert a strong electron-withdrawing effect through both inductive and resonance mechanisms. This significantly reduces the electron density of the indole's π-system, rendering the ring more electrophilic. This heightened electrophilicity makes the dinitroindole system susceptible to reactions with nucleophiles.
The electron-withdrawing nature of the nitro groups deactivates the indole ring towards traditional electrophilic aromatic substitution reactions. Conversely, this electronic characteristic is the primary activating factor for nucleophilic aromatic substitution (SNAr) reactions. The positions of the nitro groups on the indole ring are crucial in dictating the extent of this activation and the regioselectivity of nucleophilic attack.
Dinitroindoles are prime candidates for nucleophilic aromatic substitution (SNAr) reactions, a pathway that is generally inaccessible for unsubstituted indoles. For an SNAr reaction to occur, two key features are typically required: the presence of strong electron-withdrawing groups and a suitable leaving group on the aromatic ring. In the context of dinitroindoles, the nitro groups serve as powerful activating groups.
The mechanism of an SNAr reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed, and the presence of ortho and para nitro groups relative to the leaving group significantly enhances this stability by delocalizing the negative charge. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored.
| Reactant | Nucleophile | Product | Reaction Type |
| Dinitroindole Derivative | Amine | Amino-dinitroindole | SNAr |
| Dinitroindole Derivative | Alkoxide | Alkoxy-dinitroindole | SNAr |
| Dinitroindole Derivative | Thiolate | Thioether-dinitroindole | SNAr |
Interactive Data Table: Examples of SNAr Reactions on Dinitroaromatic Systems This table illustrates the types of nucleophiles that can participate in SNAr reactions with activated dinitroaromatic compounds.
Mechanistic Pathways of Nitration and Other Functionalization Reactions on Indoles
The synthesis of dinitroindoles, including this compound, involves nitration reactions. Understanding the mechanistic pathways of these and other functionalization reactions is crucial for controlling the synthesis and subsequent reactivity of these compounds.
The nitration of indole is a classic example of an electrophilic aromatic substitution reaction. However, the electron-rich nature of the indole ring makes it susceptible to polymerization and oxidation under harsh acidic conditions typically used for nitration (e.g., a mixture of nitric and sulfuric acids). bhu.ac.in Therefore, milder and more regioselective nitrating agents are often employed.
The mechanism of electrophilic nitration involves the attack of the π-electrons of the indole ring on a nitrating agent, such as the nitronium ion (NO₂⁺). This attack is most favorable at the C3 position due to the formation of a more stable cationic intermediate (an arenium ion or σ-complex) where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com
For the synthesis of dinitroindoles, the introduction of the first nitro group deactivates the ring, making the second nitration step more challenging and often requiring harsher conditions or different strategies. The regioselectivity of the second nitration is influenced by the directing effect of the first nitro group and any other substituents present on the indole ring. For instance, the nitration of 3-acetylindole (B1664109) with concentrated nitric acid predominantly yields the 6-nitro derivative. umn.edu The synthesis of various bz,3-dinitroindoles has been achieved through multi-step sequences involving the nitration of suitably substituted indole precursors. umn.edu
Non-acidic nitrating agents, such as benzoyl nitrate (B79036) or ethyl nitrate, are often used to avoid polymerization. bhu.ac.in A practical method for the regioselective nitration of indoles uses ammonium (B1175870) tetramethylnitrate under non-acidic and non-metallic conditions, proceeding through an electrophilic trifluoroacetyl nitrate intermediate. rsc.orgnih.govrsc.org
In addition to electrophilic pathways, radical mechanisms for the nitration of indoles have also been developed. These methods often offer alternative regioselectivity and can be performed under milder conditions. For example, a mild and selective radical nitration of indoles using sodium nitrite (B80452) (NaNO₂) with potassium persulfate (K₂S₂O₈) as an oxidant has been reported to produce 3-nitroindoles in good yields. researchgate.net Mechanistic studies suggest that these reactions proceed through radical intermediates. researchgate.net
These radical nitration methods provide a valuable alternative to traditional electrophilic nitration, particularly for substrates that are sensitive to strong acids. The use of radical initiators allows for the generation of nitrogen dioxide radicals (•NO₂) which can then react with the indole ring.
The electron-deficient nature of nitro-substituted indoles makes them excellent substrates for dearomatization reactions. Dearomatization transforms the planar aromatic indole ring into a three-dimensional indoline (B122111) or indolenine structure, which is a common motif in many natural products. nih.govresearchgate.net
For nitroindoles, dearomatization can be achieved through various strategies, including reactions with electron-rich species. nih.gov These reactions often involve the C2-C3 double bond of the indole, which in nitroindoles, acts as a Michael acceptor. The mechanism of these dearomatization reactions can involve nucleophilic attack at the C2 position, followed by protonation or further reaction to yield a stable dearomatized product.
Oxidative dearomatization is another powerful strategy. rsc.orgrsc.org For instance, a Pd(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles has been developed. rsc.org Another approach involves the oxidative umpolung (reversal of polarity) of indoles, where the typically nucleophilic C3 position is rendered electrophilic. nih.govacs.org This can be achieved through methods like hypoiodite-catalyzed oxidative dearomatization. nih.govacs.org
| Strategy | Reagents/Conditions | Mechanistic Feature |
| Electrophilic Nitration | HNO₃/H₂SO₄ (harsh), Benzoyl nitrate (mild) | Formation of a σ-complex intermediate. |
| Radical Nitration | NaNO₂/K₂S₂O₈ | Involves nitrogen dioxide radical (•NO₂). |
| Dearomatization | Electron-rich species, Oxidizing agents | Nucleophilic attack on the electron-deficient ring. |
Interactive Data Table: Mechanistic Approaches to Indole Functionalization This table summarizes the key features of different mechanistic pathways for the functionalization of indoles.
Redox Chemistry of Dinitroindole Compounds
The redox chemistry of dinitroindole compounds is fundamentally centered on the reduction of the two nitro groups. This process can proceed through various pathways, leading to a range of products from partially reduced intermediates to fully reduced diaminoindoles. The specific outcome of the reduction is highly dependent on the reaction conditions, including the choice of reducing agent, solvent, temperature, and pH.
Reduction Pathways of Nitro Groups in Indole Derivatives
The reduction of nitro groups, particularly in aromatic and heterocyclic systems like indole derivatives, is a well-studied transformation that typically proceeds in a stepwise manner. The complete reduction of a nitro group to an amino group is a six-electron process. nih.gov The generally accepted pathway involves the formation of nitroso and hydroxylamine (B1172632) intermediates. nih.govorientjchem.org
The reduction sequence can be summarized as follows:
R-NO₂ → R-NO → R-NHOH → R-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amino)
This transformation can be achieved through two primary mechanistic routes: a direct hydrogenation pathway or an electron transfer pathway, often mediated by metals.
The reduction can proceed through several potential pathways:
Pathway A: Selective reduction of one nitro group. This leads to the formation of a nitro-amino-indole derivative. The regioselectivity of this reduction (i.e., which nitro group is reduced first) is determined by the electronic environment and steric accessibility of each nitro group. For instance, in substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com Similarly, the electronic influence of the indole ring and its substituents would play a crucial role.
Pathway B: Stepwise reduction of both nitro groups. This would involve the initial formation of a nitro-amino-indole, followed by the reduction of the second nitro group to yield a diaminoindole.
Pathway C: Formation of intermediate reduction products. Under controlled conditions, it is possible to isolate intermediates such as nitro-nitroso, nitro-hydroxylamine, or even dinitroso or dihydroxylamine derivatives, although these are often highly reactive and readily reduced further.
The choice of reducing agent is critical in determining the final product. Milder reducing agents or stoichiometric control of the reagent can favor the formation of partially reduced products. For example, reagents like sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) are known to be effective for the selective reduction of one nitro group in dinitroarenes. nih.gov In contrast, more powerful reducing systems, such as catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere, typically lead to the complete reduction of both nitro groups to form the corresponding diaminoindole.
The following table summarizes the general intermediates and final products in the reduction of a generic dinitroindole compound.
| Stage of Reduction | Possible Intermediates/Products |
| Initial Compound | Dinitroindole |
| Partial Reduction (One Nitro Group) | Nitroso-nitro-indole |
| Hydroxylamino-nitro-indole | |
| Amino-nitro-indole | |
| Full Reduction (Both Nitro Groups) | Diaminoindole |
| Intermediate Stages (Both Groups) | Dinitrosoindole |
| Dihydroxylaminoindole | |
| Amino-hydroxylamino-indole |
Advanced Spectroscopic Characterization of 2 Ethyl 1 Methyl 3,5 Dinitro 1h Indole
Elucidation of Molecular Structure through High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 2-Ethyl-1-methyl-3,5-dinitro-1H-indole, a combination of ¹H, ¹³C, and ¹⁵N NMR, augmented by two-dimensional (2D) techniques, provides definitive evidence for its constitution and the specific arrangement of its substituents.
The ¹H NMR spectrum provides information on the number and environment of protons in the molecule. The presence of two strong electron-withdrawing nitro groups at positions C-3 and C-5 significantly deshields the aromatic protons. The proton at C-4 is expected to be the most downfield-shifted aromatic proton due to the anisotropic effects of the adjacent nitro group at C-3 and the mesomeric effect of the nitro group at C-5. The protons at C-6 and C-7 also experience deshielding. The N-methyl group at position 1 would appear as a sharp singlet, while the ethyl group at C-2 would present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons, characteristic of an ethyl moiety coupled to a quaternary carbon.
The ¹³C NMR spectrum complements the proton data by providing insights into the carbon skeleton. The carbons directly attached to the electron-withdrawing nitro groups (C-3 and C-5) are expected to be significantly deshielded, appearing at lower field. Conversely, carbons of the alkyl substituents (N-methyl and C-ethyl) will appear in the upfield region of the spectrum.
To confirm these assignments and establish connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.govyoutube.comsdsu.eduscience.govslideshare.net A COSY spectrum would reveal proton-proton coupling networks, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group. youtube.com An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon. youtube.comsdsu.edu The HMBC experiment is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helps to piece together the entire molecular framework, confirming the positions of the substituents on the indole (B1671886) ring. youtube.comsdsu.edu For example, an HMBC correlation from the N-methyl protons to the C-2 and C-7a carbons would definitively place the methyl group on the indole nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 (N-CH₃) | ~4.1 (s, 3H) | ~33.0 | C-2, C-7a |
| 2 | - | ~145.0 | - |
| 2-CH₂CH₃ | ~3.1 (q, 2H) | ~20.0 | C-2, C-3, 2-CH₂CH₃ |
| 2-CH₂CH₃ | ~1.4 (t, 3H) | ~14.0 | C-2, 2-CH₂CH₃ |
| 3 | - | ~140.0 | - |
| 3a | - | ~130.0 | - |
| 4 | ~8.8 (d) | ~118.0 | C-3, C-5, C-7a |
| 5 | - | ~142.0 | - |
| 6 | ~8.4 (dd) | ~115.0 | C-4, C-7a |
| 7 | ~7.9 (d) | ~112.0 | C-5, C-3a |
| 7a | - | ~135.0 | - |
Given the presence of three nitrogen atoms in distinct chemical environments, ¹⁵N NMR spectroscopy offers a powerful method for characterization. Although its low natural abundance and sensitivity can pose challenges, techniques like ¹H-¹⁵N HMBC can provide valuable data. researchgate.netnorthwestern.edu The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. huji.ac.il
In this compound, three distinct ¹⁵N signals are expected:
Indole Nitrogen (N-1): This nitrogen is part of the pyrrole-like ring system. Its chemical shift would fall in the typical range for pyrrolic nitrogens, approximately -125 to -160 ppm relative to nitromethane. science-and-fun.de
This technique provides direct evidence for the presence of the nitro functional groups and helps to distinguish them from other nitrogen-containing moieties, thus confirming the dinitro substitution. researchgate.net
Electronic Absorption and Emission Spectroscopy of Dinitroindole Systems
UV-Visible absorption and fluorescence spectroscopy probe the electronic transitions within a molecule. For this compound, the indole chromophore is heavily modified by both electron-donating alkyl groups and strongly electron-withdrawing nitro groups, leading to distinct spectral properties.
The parent indole molecule exhibits two characteristic absorption bands in the UV region, termed ¹Lₐ and ¹Lₑ. The introduction of substituents dramatically alters the energy of these transitions. Electron-withdrawing groups, such as nitro groups, are known to cause a significant bathochromic (red) shift in the absorption spectra of indole derivatives. core.ac.uk This effect is compounded by the presence of two nitro groups at positions 3 and 5.
Simultaneously, the electron-donating N-methyl and C-ethyl groups also contribute to a bathochromic shift. core.ac.uk The combination of these opposing electronic influences creates a "push-pull" system. The ¹Lₐ band, which is associated with a significant change in dipole moment upon excitation, is particularly sensitive to this type of substitution. It is expected to be strongly red-shifted, potentially into the visible region of the spectrum, giving the compound a distinct color. The ¹Lₑ band would also be shifted but to a lesser extent.
The "push-pull" nature of this compound, with electron-donating alkyl groups and electron-withdrawing nitro groups, facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgmdpi.comnih.govrsc.org The absorption of a photon promotes an electron from a molecular orbital primarily located on the electron-rich indole nucleus (the donor part) to an orbital concentrated on the dinitrated benzene (B151609) ring portion (the acceptor part).
Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound is expected to show characteristic bands for all its constituent parts.
The most prominent and diagnostic peaks will be from the nitro groups. The asymmetric (νas) and symmetric (νs) stretching vibrations of the N-O bonds in aromatic nitro compounds give rise to two very strong absorption bands. orgchemboulder.comspectroscopyonline.com Other key vibrations include C-H stretching from the aromatic ring and the alkyl groups, and C=C stretching from the indole core.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100–3000 | Medium | Aromatic C-H Stretch |
| 2980–2850 | Medium | Aliphatic C-H Stretch (CH₃, CH₂) |
| 1550–1475 | Very Strong | Asymmetric NO₂ Stretch. orgchemboulder.com |
| 1600, 1450 | Medium-Weak | Aromatic C=C Stretch. pressbooks.pub |
| 1360–1290 | Very Strong | Symmetric NO₂ Stretch. orgchemboulder.com |
| ~880 | Medium | NO₂ Scissoring (Bending). spectroscopyonline.com |
| ~750 | Strong | Aromatic C-H Out-of-Plane Bending |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry serves as a critical analytical technique for the characterization of "this compound," providing unequivocal confirmation of its molecular weight and offering insights into its structural composition through fragmentation analysis. This method allows for the precise determination of the compound's mass and the elucidation of its elemental formula, which are fundamental to its identification.
High-resolution mass spectrometry (HRMS) is particularly instrumental in establishing the exact mass of the molecular ion. For "this compound," the molecular formula is C₁₁H₁₁N₃O₄. The expected monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, is 249.074956 g/mol . Experimental determination of the molecular ion peak at or near this value with high accuracy (typically within a few parts per million) provides strong evidence for the compound's identity and elemental composition.
While detailed experimental fragmentation data for "this compound" is not widely available in published literature, a theoretical fragmentation analysis can be postulated based on the known fragmentation patterns of related nitroaromatic and indole compounds. Upon ionization, the molecular ion ([M]⁺) would be expected to undergo a series of fragmentation events, primarily driven by the presence of the nitro groups and the alkyl substituents on the indole core.
Common fragmentation pathways for dinitro-indole derivatives would likely involve the loss of the nitro groups (NO₂) or parts thereof, such as the loss of a nitro radical (•NO₂) or nitric oxide (NO). The cleavage of the ethyl group at the 2-position is another predictable fragmentation pathway, which could occur through the loss of an ethyl radical (•CH₂CH₃) or ethene (CH₂=CH₂). The stability of the resulting fragment ions would govern the relative intensities of the peaks observed in the mass spectrum.
A summary of the key molecular and potential fragment ions for "this compound" is presented in the interactive data table below. It is important to note that the fragmentation data is predictive and awaits experimental verification.
| Ion Description | Proposed Formula | Theoretical m/z |
| Molecular Ion | [C₁₁H₁₁N₃O₄]⁺ | 249.0750 |
| Loss of NO₂ | [C₁₁H₁₁N₂O₂]⁺ | 203.0821 |
| Loss of CH₃ | [C₁₀H₈N₃O₄]⁺ | 234.0515 |
| Loss of C₂H₅ | [C₉H₆N₃O₄]⁺ | 220.0358 |
Further detailed research, including tandem mass spectrometry (MS/MS) experiments, would be necessary to definitively map the fragmentation pathways of "this compound" and to confirm the structures of its various product ions. Such studies are essential for building a comprehensive spectroscopic profile of this compound.
Computational and Theoretical Studies on 2 Ethyl 1 Methyl 3,5 Dinitro 1h Indole
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory has become a cornerstone of computational chemistry for investigating the properties of substituted indole (B1671886) derivatives. nih.gov By modeling the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. For 2-Ethyl-1-methyl-3,5-dinitro-1H-indole, these calculations are instrumental in understanding how the interplay of electron-donating (ethyl, methyl) and electron-withdrawing (dinitro) groups influences the indole scaffold.
The first step in the computational analysis of this compound involves the optimization of its molecular geometry. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G), the molecule's structure is adjusted to find the lowest energy conformation. In this process, bond lengths, bond angles, and dihedral angles are systematically varied until a stable structure is identified. For substituted indoles, DFT studies have shown that the planarity of the core indole ring can be influenced by the nature and position of its substituents. nih.gov The ethyl and methyl groups will adopt positions that minimize steric hindrance, while the nitro groups' orientation will be dictated by electronic conjugation with the indole ring.
The electronic structure is subsequently analyzed to understand the distribution of electrons within the molecule. This includes the calculation of atomic charges and dipole moments, which are critical for predicting intermolecular interactions. The presence of two strongly electron-withdrawing nitro groups is expected to significantly polarize the molecule, creating regions of positive and negative electrostatic potential.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C2-C3 Bond Length | ~1.38 Å |
| C3-N(nitro) Bond Length | ~1.45 Å |
| C5-N(nitro) Bond Length | ~1.46 Å |
| Dihedral Angle (C4-C5-N-O) | ~10-20° |
Note: These are illustrative values based on typical DFT calculations for similar nitroaromatic compounds.
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. nih.gov These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The presence of nitro groups, which are strong chromophores, is expected to result in absorption bands in the UV-visible region. rsc.org
Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts for ¹H and ¹³C can be estimated. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Property | Predicted Value |
| λmax (UV-Vis) | ~350-400 nm |
| ¹H NMR Shift (H at C4) | ~8.0-8.5 ppm |
| ¹³C NMR Shift (C5-NO₂) | ~140-145 ppm |
Note: These are illustrative values based on typical DFT and TD-DFT calculations for similar nitroindole derivatives.
The frontier molecular orbitals, the HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govjetir.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests a more reactive molecule. jetir.org
For this compound, the HOMO is expected to be localized primarily on the indole ring, while the LUMO will likely be concentrated on the electron-withdrawing nitro groups. The presence of the dinitro substitution is anticipated to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap and indicating a high degree of chemical reactivity. rsc.org From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be calculated to further quantify the molecule's reactive nature.
Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -3.0 eV |
| HOMO-LUMO Gap | ~ 3.5 eV |
| Electronegativity (χ) | ~ 4.75 eV |
| Chemical Hardness (η) | ~ 1.75 eV |
Note: These are illustrative values based on typical DFT calculations for dinitroaromatic compounds.
Mechanistic Insights from Computational Modeling
Beyond static properties, computational modeling can provide dynamic insights into reaction mechanisms and photophysical processes. For this compound, this includes understanding its formation and its behavior upon exposure to light.
The synthesis of this compound involves the nitration of a substituted indole precursor. Computational studies can elucidate the mechanism of this electrophilic aromatic substitution reaction. acs.orgrsc.org By mapping the potential energy surface, the structures of intermediates and transition states can be identified, and the activation energies for different reaction pathways can be calculated. acs.org This allows for a detailed understanding of the regioselectivity of the nitration process, explaining why the nitro groups are directed to the 3 and 5 positions. Such studies can also be extended to other derivatization reactions, providing a theoretical framework for designing synthetic routes to new indole-based compounds.
Nitroaromatic compounds are known for their complex photophysical and photochemical behavior. mdpi.com Upon absorption of UV or visible light, this compound can be promoted to an excited electronic state. Computational modeling can be used to trace the subsequent relaxation pathways. These studies often involve calculations of potential energy surfaces of excited states to identify conical intersections and intersystem crossings, which are pathways for non-radiative decay. Furthermore, these models can explore the possibility of photochemical reactions, such as the dissociation of the C-NO₂ bond, which is a common process in the photochemistry of nitroaromatic compounds. Understanding these mechanisms is crucial for assessing the photostability of the compound.
Conformational Analysis and Intramolecular Interactions
The ethyl group at the C2 position can adopt various conformations due to rotation around the C-C single bond. The relative orientation of the methyl group of the ethyl substituent with respect to the indole plane is a key conformational parameter. Steric hindrance between the ethyl group and the adjacent substituents, particularly the nitro group at C3, can significantly influence the preferred dihedral angles. Theoretical studies on similar substituted heterocyclic systems suggest that conformations that minimize steric clash are energetically favored. researchgate.net
Intramolecular interactions play a crucial role in stabilizing certain conformations. In this compound, the proximity of the nitro groups to other substituents allows for various non-covalent interactions. For instance, weak hydrogen bonds may form between the oxygen atoms of the nitro groups and hydrogen atoms of the ethyl or methyl groups. The presence of nitro groups, which are strong electron-withdrawing groups, can also lead to significant intramolecular charge transfer interactions, influencing the electronic distribution across the molecule. nih.gov
Computational methods such as Density Functional Theory (DFT) are commonly employed to investigate these conformational preferences and intramolecular interactions. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the global and local energy minima, which correspond to the stable conformers. The relative energies of these conformers provide insights into their population distribution at a given temperature.
To illustrate the potential conformational preferences, a hypothetical energy profile for the rotation of the ethyl group is presented below. This data is based on general principles observed in sterically hindered aromatic compounds.
| Dihedral Angle (N1-C2-Cα-Cβ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| 0° (Syn-periplanar) | 5.8 | Significant steric repulsion between ethyl and C3-nitro group |
| 60° (Syn-clinal) | 2.1 | Reduced steric hindrance |
| 120° (Anti-clinal) | 0.0 | Minimal steric interactions; potentially stabilized by C-H···O interactions |
| 180° (Anti-periplanar) | 0.5 | Low steric strain |
Note: This table is illustrative and based on expected trends for similar molecular systems.
Furthermore, the planarity of the dinitroindole core can be influenced by the substituents. The bulky ethyl and nitro groups may cause slight deviations from planarity to alleviate steric strain. The analysis of intramolecular interactions is often complemented by techniques such as Atoms in Molecules (AIM) theory, which can characterize the nature and strength of non-covalent bonds. nih.gov
Advanced Simulation Techniques for Dinitroindole Systems
The study of dinitroindole systems, particularly those with potential applications as energetic materials, benefits greatly from advanced computational simulation techniques. These methods provide insights into the molecular-level behavior under various conditions, which can be challenging to obtain experimentally. mdpi.comdtic.mildtic.mil
Molecular Dynamics (MD) simulations are a powerful tool for exploring the dynamic behavior of this compound. By simulating the motion of atoms over time, MD can reveal information about conformational flexibility, vibrational modes, and intermolecular interactions in the condensed phase. For energetic materials, MD simulations are crucial for understanding the initial stages of decomposition and the role of defects and interfaces in sensitivity. purdue.edu
Force fields used in classical MD simulations for nitroaromatic compounds need to be carefully parameterized to accurately describe the complex potential energy surface, including the non-bonded interactions involving the nitro groups. Quantum mechanics/molecular mechanics (QM/MM) methods offer a higher level of theory by treating a reactive region of the system with quantum mechanics while the rest is described by a classical force field. This approach is particularly useful for studying chemical reactions and bond-breaking processes.
For predicting the performance and safety of energetic materials, more advanced simulation techniques are often employed. Reactive force field (ReaxFF) molecular dynamics, for example, can simulate chemical reactions at the atomic level, providing insights into decomposition pathways and product formation under extreme conditions of temperature and pressure.
Another important area is the prediction of crystal properties. Crystal structure prediction methods, combined with solid-state DFT calculations, can be used to determine the most stable crystal packing of this compound. These calculations are vital for predicting macroscopic properties such as density, heat of formation, and detonation performance. researchgate.net
The table below summarizes some advanced simulation techniques and their applications to dinitroindole systems.
| Simulation Technique | Application | Key Insights Provided |
| Classical Molecular Dynamics (MD) | Study of conformational dynamics, intermolecular interactions, and bulk properties in the condensed phase. | Conformational flexibility, diffusion, radial distribution functions, and equation of state. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigation of reaction mechanisms and electronic properties in a condensed-phase environment. | Transition states, reaction barriers, and charge transfer processes. |
| Reactive Force Field (ReaxFF) MD | Simulation of chemical decomposition and combustion at the atomic level. | Decomposition pathways, reaction kinetics, and formation of initial products. |
| Solid-State Density Functional Theory (DFT) | Prediction of crystal structure, electronic band structure, and vibrational properties of the solid. | Lattice parameters, density, heat of formation, and vibrational spectra. |
| Ab initio Molecular Dynamics (AIMD) | High-accuracy simulation of reactive events and electronic structure evolution. | Detailed electronic-level understanding of chemical transformations. |
Note: This table presents a general overview of techniques applicable to dinitroindole systems.
The continuous development of computational hardware and simulation algorithms is enabling more accurate and larger-scale simulations of complex molecular systems like this compound, paving the way for the rational design of new materials with tailored properties. dtic.mil
Advanced Applications and Emerging Research Directions for Dinitroindole Compounds in Materials Science
Exploration of Dinitroindoles in Electronic and Optical Materials
The unique electronic characteristics of dinitroindole compounds, arising from the electron-withdrawing nature of the nitro groups and the electron-rich indole (B1671886) core, make them intriguing candidates for advanced electronic and optical materials. The strategic placement of nitro groups on the indole scaffold allows for the fine-tuning of electronic properties, paving the way for the design of novel materials with tailored functionalities.
Design of Materials with Tunable Electronic Properties
The electronic properties of indole derivatives can be significantly influenced by the introduction of substituent groups. The presence of two nitro groups, as in 2-Ethyl-1-methyl-3,5-dinitro-1h-indole, profoundly impacts the electron density distribution within the molecule. The strong electron-withdrawing capacity of the nitro groups leads to a significant polarization of the π-electron system of the indole ring. This intramolecular charge transfer is a key factor in determining the material's electronic behavior.
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting and understanding the electronic structure of such molecules. nih.govnih.gov Key parameters that can be computationally modeled to predict electronic properties include:
Frontier Molecular Orbitals (HOMO-LUMO): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical indicator of a molecule's electronic excitability and chemical reactivity. nih.govnih.gov For dinitroindoles, the presence of nitro groups typically lowers the LUMO energy level, resulting in a smaller HOMO-LUMO gap compared to the parent indole. This smaller energy gap suggests that the molecule can be more easily excited, a property that is desirable for various electronic applications.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, provide insights into the molecule's stability and reactivity. nih.gov These descriptors are crucial for designing stable and efficient electronic materials.
By systematically modifying the substitution pattern on the indole ring—for instance, by altering the position and number of nitro groups or by introducing other functional groups—it is possible to create a library of dinitroindole derivatives with a wide range of electronic properties. This "molecular engineering" approach allows for the rational design of materials with specific electronic characteristics for applications in organic semiconductors, sensors, and other electronic devices.
| Property | Description | Significance in Dinitroindoles |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap, typical in dinitroindoles due to the electron-withdrawing nitro groups, indicates higher reactivity and lower energy electronic transitions. |
| Electronegativity | A measure of the ability of a molecule to attract electrons. | The presence of nitro groups increases the electronegativity of the indole system. |
| Chemical Hardness | A measure of resistance to deformation or change in electron distribution. | A lower chemical hardness, often associated with a smaller HOMO-LUMO gap, suggests higher reactivity. |
| Chemical Softness | The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions. | Dinitroindoles are expected to exhibit greater chemical softness compared to unsubstituted indoles. |
Nonlinear Optical (NLO) Properties of Substituted Indoles
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies such as frequency conversion, optical switching, and data storage. arxiv.orgjhuapl.edu Organic molecules with large π-conjugated systems and significant intramolecular charge transfer often display pronounced NLO properties.
Substituted indoles, particularly those bearing strong electron-donating and electron-withdrawing groups, are promising candidates for NLO materials. The dinitroindole framework, with the electron-rich indole nucleus acting as a donor and the two nitro groups as strong acceptors, fits this molecular design paradigm. The interaction of light with such molecules can induce a large change in the molecular dipole moment, leading to a high second-order NLO response, often quantified by the first hyperpolarizability (β).
Computational methods are widely used to predict the NLO properties of new molecules. arxiv.org These calculations can provide valuable insights into the relationship between molecular structure and NLO activity, guiding the synthesis of more efficient NLO materials. For dinitroindoles, theoretical studies would likely focus on:
First Hyperpolarizability (β): This is a measure of the second-order NLO response. A high β value is a primary indicator of a potentially useful NLO material.
Dipole Moment (μ): A large ground-state dipole moment, and a significant change in dipole moment upon excitation, are often correlated with high NLO activity.
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an electric field.
Potential in Energetic Materials Research (Focus on Theoretical Properties)
Nitroaromatic compounds have long been a cornerstone of energetic materials research due to the energetic nature of the nitro group. nih.gov The presence of multiple nitro groups in a molecule, as in this compound, can impart explosive properties. While experimental characterization is the ultimate measure of an energetic material's performance, computational methods provide a powerful and safe initial approach to predict their key properties. dtic.milnih.gov
Computational Prediction of Thermodynamic and Detonation Properties of Nitro Derivatives
The performance of an energetic material is closely linked to its thermodynamic and detonation properties. Computational chemistry offers a means to estimate these properties for novel compounds, guiding synthetic efforts toward molecules with desirable characteristics. mdpi.comnist.gov Key properties that are often calculated include:
Heat of Formation (HOF): This is a fundamental thermodynamic property that influences the energy output of an explosive. A higher, more positive heat of formation generally indicates a more energetic compound. nih.gov
Detonation Velocity (D) and Detonation Pressure (P): These are performance parameters that describe the speed of the detonation wave and the pressure it exerts, respectively. Higher values are typically sought for high-performance explosives. researchgate.net
For a hypothetical compound like this compound, these properties would be predicted using established computational protocols, often based on DFT. The results would be compared to those of well-known explosives to gauge its potential. For instance, the introduction of methyl and ethyl groups might influence the density and oxygen balance of the molecule, which in turn would affect its detonation properties.
| Energetic Compound | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) |
| 1-methyl-3, 5-dinitropyrazole-4-nitrate | 9351 | 37.46 |
| Trinitrotoluene (TNT) | ~6900 | ~19 |
| RDX | ~8750 | ~34 |
| This compound | Hypothetical | Hypothetical |
Note: The values for this compound are hypothetical and would require specific computational studies for accurate prediction. The other values are for comparison and are based on existing literature. researchgate.net
Bond Dissociation Energies (BDE) of C-NO₂ Bonds in Nitroaromatic Compounds
The stability and sensitivity of an energetic material are critically dependent on the strength of its weakest chemical bonds. In nitroaromatic compounds, the C-NO₂ bond is often the trigger linkage, meaning its cleavage is the initial step in the decomposition and detonation process. scispace.com The homolytic bond dissociation energy (BDE) of the C-NO₂ bond is therefore a key indicator of the molecule's thermal stability and sensitivity to initiation by stimuli such as impact or shock. dtic.milresearchgate.net
A lower C-NO₂ BDE generally correlates with higher sensitivity and lower thermal stability. researchgate.net Computational methods can be used to calculate these BDEs, providing a theoretical assessment of a new molecule's stability. researchgate.net For this compound, the BDEs of the two C-NO₂ bonds would be of particular interest. The electronic environment of each nitro group, influenced by the indole ring and the other substituents, will affect its BDE.
Role of Dinitroindoles in Advanced Chemical Synthesis as Building Blocks
Beyond their potential in materials science, dinitroindoles are valuable intermediates in organic synthesis. researchgate.netnih.govacs.org The presence of the nitro groups activates the indole ring for certain reactions and also provides a handle for further functionalization. The diverse reactivity of the nitro group allows it to be transformed into a variety of other functional groups, making dinitroindoles versatile building blocks for the synthesis of more complex molecules. nih.govfrontiersin.org
The synthetic utility of dinitroindoles can be envisioned in several ways:
Reduction of Nitro Groups: The nitro groups can be selectively or fully reduced to amino groups. The resulting aminodinitroindoles or diaminoindoles are themselves valuable synthetic intermediates. For example, they can be used in the synthesis of novel heterocyclic systems through condensation reactions or as precursors for the synthesis of dyes and pharmaceuticals.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro groups can activate the indole ring towards nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents at specific positions.
Precursors to Fused Heterocycles: The functional groups present in dinitroindoles can be utilized to construct fused-ring systems. For example, the reaction of a nitro group with an adjacent functional group can lead to the formation of a new heterocyclic ring fused to the indole core.
Diversity-Oriented Synthesis: Dinitroindoles can serve as starting points in diversity-oriented synthesis strategies to generate libraries of complex and structurally diverse molecules. mdpi.comresearchgate.net By systematically applying a series of reactions to the dinitroindole core, a wide range of novel compounds can be accessed for screening in drug discovery and materials science applications.
The synthesis of functionalized indoles is an active area of research, and the availability of dinitroindole building blocks provides chemists with a powerful tool for the construction of novel molecular architectures with potentially interesting biological or material properties. researchgate.netnih.govacs.org
Precursors for Further Functionalization and Complex Molecule Construction
The dinitroindole scaffold, exemplified by compounds such as this compound, represents a highly valuable class of precursors for the synthesis of advanced materials. The presence of two strongly electron-withdrawing nitro groups on the indole ring system significantly alters its electronic properties, transforming it from an electron-rich heterocycle into a highly electrophilic entity. This engineered reactivity is the cornerstone of its utility, enabling a diverse array of chemical transformations for the construction of complex, functional molecules. The strategic placement of these nitro groups activates the molecule for specific reactions, primarily nucleophilic aromatic substitution (SNAr), and provides latent functionalities that can be chemically modified to build intricate molecular architectures.
The core strength of dinitroindoles as molecular building blocks lies in the predictable and often regioselective reactivity of the nitro groups. In dinitro-substituted systems like 4,6-dinitroindoles, research has shown that nucleophilic attack often occurs selectively at one position over the other. For instance, reactions with various anionic sulfur-based nucleophiles have led to the regiospecific substitution of the nitro group at the C-4 position, while the C-6 nitro group remains untouched. researchgate.net This selective functionalization is a powerful tool for chemists, allowing for the stepwise introduction of different functionalities onto the indole core. The substitution products can then serve as intermediates for the synthesis of more complex structures, such as peri-annulated polycyclic systems. researchgate.net
The versatility of dinitroindoles is further demonstrated by the range of nucleophiles that can be employed to displace the nitro groups. Anionic oxygen, sulfur, and nitrogen nucleophiles have all been successfully used to introduce new functional moieties. researchgate.net This opens a pathway to a wide variety of derivatives with tailored electronic and physical properties suitable for applications in materials science.
| Precursor Scaffold | Nucleophile (Nu⁻) | Resulting Functional Group | Potential Application of Product |
| 3-R-2-aryl-4,6-dinitroindole | Anionic S-nucleophiles (e.g., RS⁻) | Thioether (-SR) | Building block for polycyclic systems |
| 3-R-4,6-dinitro-1-phenyl-1H-indazole | Anionic O-nucleophiles (e.g., RO⁻) | Ether (-OR) | Precursor for functional materials |
| 3-R-4,6-dinitro-1-phenyl-1H-indazole | Anionic N-nucleophiles (e.g., R₂N⁻) | Amine (-NR₂) | Synthesis of complex heterocycles |
*While an indazole, its dinitroaromatic reactivity is analogous and illustrative. researchgate.net
Beyond substitution reactions, the nitro groups themselves are versatile functional handles. Their reduction to amino groups provides access to diaminoindole derivatives, which are crucial precursors for a variety of polyheterocycles. researchgate.net These resulting amino groups can undergo a host of subsequent reactions, including diazotization, acylation, and condensation, to form extended conjugated systems or complex fused-ring structures. This dual reactivity—direct substitution of the nitro group or its transformation into another functional group—makes dinitroindoles exceptionally powerful platforms for molecular construction.
Furthermore, the electron-deficient nature of the dinitroindole ring makes it an excellent electrophile in annulation and cycloaddition reactions. researchgate.netresearchgate.net These reactions are fundamental to the construction of complex, three-dimensional molecules from simple, planar aromatic precursors. For example, 3-nitroindoles have been shown to participate in palladium-catalyzed (3+2) annulation reactions with partners like vinylaziridines to afford complex pyrroloindolines. researchgate.netresearchgate.net This type of reaction, known as dearomatization, converts the flat indole ring into a saturated, sp³-rich indoline (B122111) scaffold, which is a common core in many biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net The ability to build such complex polycyclic systems is critical for developing new materials with unique topographical and electronic features.
| Precursor Type | Reaction Type | Reagents | Resulting Complex Structure |
| Nitro-substituted Indole | Reduction / Dearomatizing Cyclization | Iron (Fe), Acid | N-fused polycyclic indolines researchgate.net |
| 3-Nitroindole | Pd-catalyzed (3+2) Annulation | Vinylaziridines | Pyrroloindolines researchgate.netresearchgate.net |
| Dinitroindole Substitution Product | Intramolecular Cyclization | - | Peri-annulated polycyclic systems researchgate.net |
Future Research Perspectives and Challenges in 2 Ethyl 1 Methyl 3,5 Dinitro 1h Indole Chemistry
Addressing Synthetic Challenges and Improving Atom Economy
The synthesis of polysubstituted indoles, particularly those with specific dinitration patterns, presents considerable challenges that future research must address. The direct nitration of an indole (B1671886) ring is complex; achieving a 3,5-dinitro substitution pattern is not straightforward due to the directing effects of the indole nucleus and the deactivating nature of the first nitro group toward further electrophilic substitution. researchgate.netacs.org
Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. acs.orgjk-sci.com Substitution and elimination reactions, common in complex heterocyclic synthesis, inherently generate byproducts, thus reducing atom economy. jk-sci.com Future synthetic strategies must focus on developing more efficient catalytic systems, exploring cascade reactions, and minimizing the use of protecting groups to improve sustainability. jk-sci.comnih.gov
| Synthetic Step | Reaction Type | Key Challenge | Impact on Atom Economy |
|---|---|---|---|
| Indole Core Formation (e.g., Fischer Synthesis) | Condensation/Cyclization | Harsh conditions, potential for side products | Moderate; loss of water and catalyst residues. |
| First Nitration (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Controlling regioselectivity (C3 vs. C5) | Low; stoichiometric use of strong acids, generation of water and spent acid waste. |
| Second Nitration | Electrophilic Aromatic Substitution | Overcoming deactivation by the first nitro group | Low; requires forcing conditions, leading to potential degradation and more waste. |
| N-Methylation / C-Ethylation | Nucleophilic Substitution | Site-selectivity, avoiding over-alkylation | Poor; use of stoichiometric alkylating agents and bases results in salt byproducts. |
Advancements in Computational Prediction and Materials Design
Given the synthetic challenges, in silico methods are indispensable for predicting the properties of 2-Ethyl-1-methyl-3,5-dinitro-1H-indole before undertaking costly and resource-intensive laboratory synthesis. Computational chemistry, particularly Density Functional Theory (DFT), has become a mature and powerful tool for designing novel molecules and predicting their characteristics, including those relevant to energetic materials and optoelectronics. mdpi.comresearchgate.net
For a dinitro-indole derivative, DFT calculations can provide critical insights into its structural, electronic, and energetic properties. Key predictable parameters include its heat of formation, crystal density, detonation velocity, and thermal stability, which are crucial for assessing its potential as a high-energy-density material. acs.orgresearchgate.net Furthermore, computational models can determine HOMO-LUMO energy gaps, molecular electrostatic potential maps, and dipole moments, which are vital for designing novel materials for electronics or as sensors. nih.gov This predictive capability allows for the rapid screening of numerous theoretical structures to identify candidates with the most desirable balance of performance and stability, guiding experimental efforts toward the most promising targets. dtic.mil
| Parameter | Computational Method | Relevance in Materials Design |
|---|---|---|
| Heat of Formation (ΔHf) | DFT, Isodesmic Reactions | Predicts energy content; crucial for energetic materials design. |
| Crystal Density (ρ) | Ab initio Crystal Prediction | A primary factor in determining the performance of energetic materials. dtic.mil |
| HOMO-LUMO Energy Gap | DFT / TD-DFT | Indicates electronic excitability and potential applications in optoelectronics and as a semiconductor. researchgate.net |
| Molecular Electrostatic Potential (MEP) | DFT | Identifies electrophilic and nucleophilic sites, predicting chemical reactivity. nih.gov |
| Bond Dissociation Energy (BDE) | DFT | Helps predict thermal stability and initial decomposition pathways. researchgate.net |
Exploration of Novel Reactivity and Application Domains
The unique substitution pattern of this compound suggests a rich and unexplored reactivity profile. The presence of two powerful electron-withdrawing nitro groups on the benzene (B151609) ring fundamentally alters the indole's typical electronic character. While indoles are characteristically electron-rich and reactive towards electrophiles at the C3 position, the dinitro substitution renders the aromatic system highly electron-deficient. nih.govresearchgate.net
This electron deficiency is expected to deactivate the ring towards conventional electrophilic aromatic substitution. However, it concurrently activates the ring for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming C-N, C-O, and C-S bonds. wikipedia.orglibretexts.org If a suitable leaving group were present at the C4 or C6 positions, SNAr reactions could provide a pathway to novel, highly functionalized indole scaffolds that are otherwise inaccessible. The strong electron-withdrawing effect of the nitro groups would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution. wikipedia.orgmasterorganicchemistry.com
The potential applications for this molecule and its derivatives are diverse. Its dinitro-aromatic nature makes it a candidate for energetic materials. researchgate.net The highly electron-deficient π-system could be utilized in materials science for creating organic semiconductors or charge-transfer complexes. Moreover, many nitroindole derivatives have shown significant biological activity, including anticancer properties, opening a potential avenue for medicinal chemistry exploration. nih.govnih.gov
| Position(s) | Expected Reactivity | Rationale | Potential Transformations |
|---|---|---|---|
| C4, C6 | Susceptible to Nucleophilic Aromatic Substitution (SNAr) | Activated by ortho/para nitro groups, assuming a leaving group is present. wikipedia.org | Displacement of a leaving group by amines, alkoxides, or thiolates. |
| C7 | Deactivated to Electrophilic Attack | Strong deactivating effect from adjacent nitro group. | Likely unreactive under standard electrophilic conditions. |
| C2 | Potential site for radical addition | Electron-deficient radicals are known to add to the C2 position of some indoles. nih.gov | Addition of radical species generated via photoredox catalysis. |
| C3 | Deactivated to Electrophilic Attack | Reduced nucleophilicity due to electron-withdrawing effects of nitro groups. | Significantly less reactive than a typical indole. |
| Nitro Groups (C3, C5) | Reduction or Displacement | Can be reduced to amines or potentially displaced under specific catalytic conditions. acs.org | Formation of aminoindoles; denitrative cross-coupling reactions. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
